2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(4-fluorophenyl)amino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(4-fluorophenyl)amino)acetic acid is a complex organic compound with a molecular weight of 391.4 g/mol . It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines . The compound also contains a fluorophenyl group, which can impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Fmoc-protected amino acids and subsequent coupling reactions . The reaction conditions often require the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of deprotection and coupling, ensuring high yields and purity . The process is typically carried out under controlled conditions to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(4-fluorophenyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the fluorophenyl group.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(4-fluorophenyl)amino)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(4-fluorophenyl)amino)acetic acid involves its interaction with specific molecular targets. The Fmoc group can protect amines during peptide synthesis, preventing unwanted side reactions. The fluorophenyl group can interact with biological targets, potentially modulating their activity through binding interactions. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2-fluorophenyl)acetic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid
Uniqueness
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(4-fluorophenyl)amino)acetic acid is unique due to the presence of both the Fmoc and fluorophenyl groups. This combination imparts distinct chemical properties, making it valuable in peptide synthesis and other applications. The fluorophenyl group can enhance the compound’s stability and reactivity, while the Fmoc group provides a versatile protecting group for amines.
Properties
Molecular Formula |
C23H18FNO4 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-[N-(9H-fluoren-9-ylmethoxycarbonyl)-4-fluoroanilino]acetic acid |
InChI |
InChI=1S/C23H18FNO4/c24-15-9-11-16(12-10-15)25(13-22(26)27)23(28)29-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,26,27) |
InChI Key |
KZFYQJZWGNDOAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC(=O)O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.